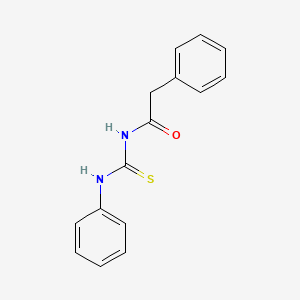
N-(anilinocarbonothioyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-2-phenylacetamide, also known as ANCA, is a synthetic compound that has been widely used in scientific research. ANCA is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(anilinocarbonothioyl)-2-phenylacetamide has been used in a variety of scientific research applications. One of the most common applications is in the study of thiol-containing compounds and their effects on biological systems. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-(anilinocarbonothioyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound acts as a thiol-containing compound, which can react with various biological molecules, including proteins and enzymes. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various biological systems.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-2-phenylacetamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, this compound has been shown to have a variety of effects on biological systems, which can make it a useful tool for studying the effects of thiol-containing compounds on biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-(anilinocarbonothioyl)-2-phenylacetamide. One direction is to further explore the mechanism of action of this compound, and to identify the specific biological molecules that this compound interacts with. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, future research could focus on the development of new compounds that are based on the structure of this compound, and that may have even more potent biological effects. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
N-(anilinocarbonothioyl)-2-phenylacetamide can be synthesized using a variety of methods. One common method involves the reaction of aniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield this compound. Another method involves the reaction of aniline with carbon disulfide and acetic anhydride in the presence of a base, followed by treatment with hydrochloric acid.
特性
IUPAC Name |
2-phenyl-N-(phenylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(11-12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDIOYIPSIOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


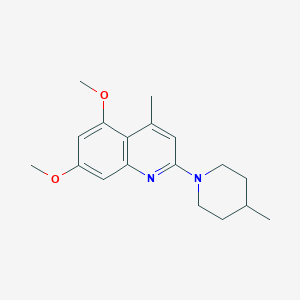

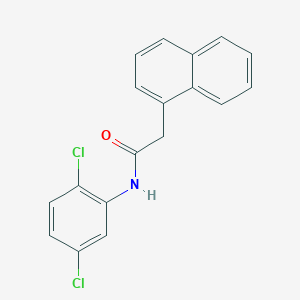
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
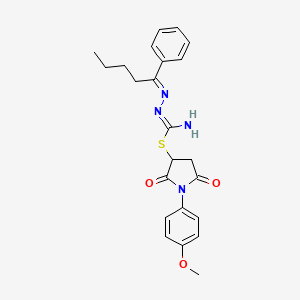
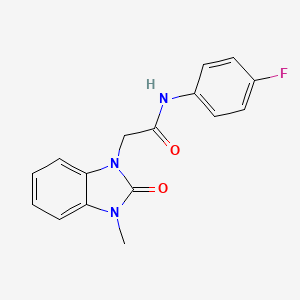
![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)
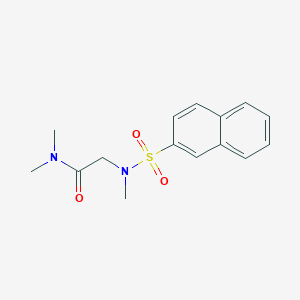

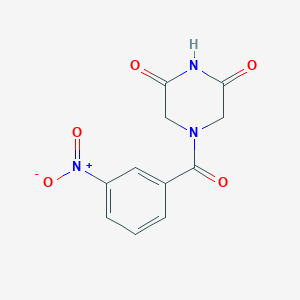
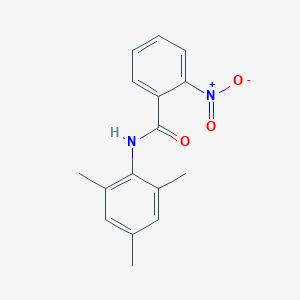
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)